5-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H16ClFN2O4S3 and its molecular weight is 486.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity and Anticancer Potential
Some novel sulfonamide derivatives have shown promising cytotoxic activity against cancer cell lines, such as breast and colon cancer cells, indicating potential applications in cancer therapy. For instance, certain compounds have been highlighted for their potent activity against breast cancer cell lines, showcasing a possible avenue for developing new anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Antiviral Effects
Research has also explored the antimicrobial and antiviral properties of sulfonamide derivatives. Studies have documented the synthesis and evaluation of these compounds for inhibiting the growth of Mycobacterium tuberculosis and influenza virus, underscoring their dual inhibitory capabilities and the potential for developing treatments against tuberculosis and influenza (Marvadi et al., 2019).
Antifungal and Antibacterial Activities
Sulfonamide and carbamate derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various bacterial and fungal strains. These findings point to the chemical's versatility and potential in creating new antimicrobial agents (Janakiramudu et al., 2017).
Enzymatic Inhibition and Molecular Interactions
The compounds have been assessed for their ability to inhibit specific enzymes, such as phenylethanolamine N-methyltransferase, which plays a role in neurotransmitter regulation. This enzymatic inhibition suggests potential applications in neurological disorders and provides insights into the compound's mechanism of action (Grunewald et al., 2006).
Molecular Docking and Structural Analysis
Molecular docking studies and structural analyses have been conducted to understand the interactions of sulfonamide derivatives with biological targets. These studies offer a foundation for designing molecules with enhanced biological activity and specificity (Al-Hourani et al., 2015).
Properties
IUPAC Name |
5-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4S3/c20-18-9-10-19(28-18)29(24,25)22-15-6-3-13-2-1-11-23(17(13)12-15)30(26,27)16-7-4-14(21)5-8-16/h3-10,12,22H,1-2,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASKREOWPADLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.